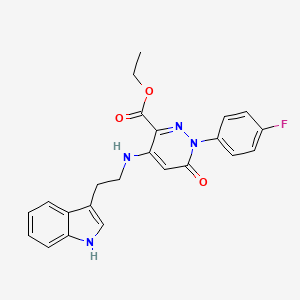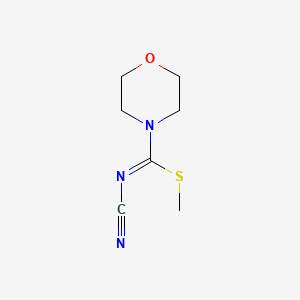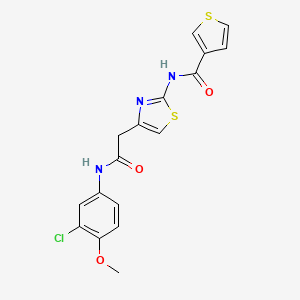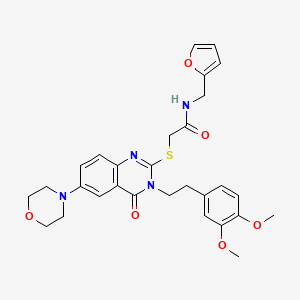![molecular formula C12H19N3O B2808200 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine CAS No. 1892434-43-3](/img/structure/B2808200.png)
2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine” is a chemical compound with the CAS Number: 1892434-43-3 . It has a molecular weight of 221.3 .
Molecular Structure Analysis
The InChI Code of the compound is 1S/C12H19N3O/c1-15-7-4-10(5-8-15)9-16-12-11(13)3-2-6-14-12/h2-3,6,10H,4-5,7-9,13H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound is solid in physical form . It has a molecular weight of 221.3 . The InChI Code provides information about its molecular structure .Wissenschaftliche Forschungsanwendungen
Catalyst Development and Organometallic Chemistry
Research has demonstrated the utility of related pyridine and iminopyridine derivatives in catalysis and organometallic chemistry. These compounds serve as ligands in palladium(II) complexes, which have shown significant potential as selective catalysts in ethylene dimerization processes. The synthesis of these complexes involves the reaction of pyridine-imine ligands with palladium chloride and methylaluminoxane (MAO) to yield catalysts with high activity in ethylene oligomerization to produce linear alpha-olefins (Nyamato et al., 2015). Additionally, these palladium(II) complexes have been employed in the methoxycarbonylation of olefins, further illustrating the versatility of pyridine derivatives in catalytic applications (Zulu et al., 2020).
Medicinal Chemistry and Drug Development
In the realm of medicinal chemistry, pyridine derivatives, including those structurally similar to 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine, have shown promise. For instance, certain pyridine-based compounds have been synthesized and evaluated for their biological activity, including antioxidant properties and acetylcholinesterase inhibitory activity, which are pivotal in the development of treatments for neurodegenerative diseases (Vargas Méndez & Kouznetsov, 2015).
Material Science and Corrosion Inhibition
In material science, pyridine derivatives have been studied for their corrosion inhibition properties. Research focusing on the adsorption and inhibition effect of pyridine compounds on mild steel in hydrochloric acid environments has provided insights into their potential as corrosion inhibitors. These studies involve gravimetric, electrochemical impedance spectroscopy, and potentiodynamic polarization techniques to evaluate the protective capabilities of these compounds (Ansari et al., 2015).
Zukünftige Richtungen
The development of cancer treatments requires continuous exploration and improvement, in which the discovery of new drugs for the treatment of cancer is still an important pathway . Compounds with structures similar to “2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine” have shown promising results in anticancer activity, indicating potential future directions for research .
Eigenschaften
IUPAC Name |
2-[(1-methylpiperidin-4-yl)methoxy]pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-15-7-4-10(5-8-15)9-16-12-11(13)3-2-6-14-12/h2-3,6,10H,4-5,7-9,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHAPBOXXDPKBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)COC2=C(C=CC=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-2-(2-(3-phenoxybenzylidene)hydrazinyl)benzo[d]thiazole](/img/structure/B2808119.png)






![1-(3,4-difluorophenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2808129.png)
![N-(3,5-dimethylphenyl)-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2808130.png)

![4-Boc-amino-1-(bromomethyl)-2-oxabicyclo[2.2.1]heptane](/img/structure/B2808133.png)
![methyl 3-({[1-(4-chlorobenzoyl)-3-methyl-1H-pyrazol-4-yl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B2808134.png)
![6-((3,4-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2808137.png)

